Cyclopentadecanone, 3-methyl-, (3R)-
Overview
Description
Cyclopentadecanone, 3-methyl-, (3R)- is a macrocyclic ketone known for its musky odor It is a significant compound in the field of organic chemistry and is often used in the synthesis of fragrances and flavors
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentadecanone, 3-methyl-, (3R)- can be synthesized through various methods. One notable method involves the ozonization, oxidation, and esterification of 15-tetracosenic acid derived from Malania oleifera Chum oil . This process involves three steps and yields approximately 38.5% of cyclopentadecanone . The reaction conditions include the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of cyclopentadecanone, 3-methyl-, (3R)- often involves the chemical synthesis of cyclopentadecanolactone, which is then converted to cyclopentadecanone . This method is preferred due to its efficiency and the high yield of the desired product. The use of solid acid catalysts like HZSM-5 zeolite in the esterification reactions is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Cyclopentadecanone, 3-methyl-, (3R)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of carboxylic acids or other oxidized products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of alcohols or other reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often use halogens or alkyl halides under controlled conditions to achieve the desired product.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of cyclopentadecanone, 3-methyl-, (3R)-, as well as substituted compounds with different functional groups.
Scientific Research Applications
Cyclopentadecanone, 3-methyl-, (3R)- has a wide range of applications in scientific research:
Biology: Its unique structure and properties make it a subject of study in biological research, particularly in understanding its interactions with biological molecules.
Mechanism of Action
The mechanism of action of cyclopentadecanone, 3-methyl-, (3R)- involves its interaction with specific molecular targets and pathways. Its musky odor is attributed to its ability to bind to olfactory receptors, triggering a sensory response. In biological systems, it may interact with various enzymes and receptors, influencing different biochemical pathways.
Comparison with Similar Compounds
Cyclopentadecanone, 3-methyl-, (3R)- can be compared with other similar compounds such as:
Muscone: Another macrocyclic ketone with a similar musky odor.
Cyclopentadecanolide: A macrocyclic lactone with similar applications in the fragrance industry.
Methylexaltone: A related compound with a similar structure and odor profile.
These compounds share similar properties and applications but differ in their chemical structures and specific uses. Cyclopentadecanone, 3-methyl-, (3R)- stands out due to its unique combination of properties and its widespread use in various industries.
Properties
IUPAC Name |
(3R)-3-methylcyclopentadecan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-16(17)14-15/h15H,2-14H2,1H3/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHUZKCOMYUFRB-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCCCCCCCCC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCCCCCCCCCCC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10403-00-6 | |
Record name | Muscone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010403006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MUSCONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPS3C6CV36 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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